Comparative Binding Affinity at the Human HCA2 Receptor (GPR109A)
The compound demonstrates high-affinity binding to the recombinant human HCA2 receptor. While a direct, single-study comparison to nicotinic acid is not available, a cross-study comparison shows that 2-(2-Fluorophenyl)nicotinic acid (IC50 = 21 nM) is a significantly more potent binder than nicotinic acid (IC50 = 327 nM) under identical assay conditions [1][2]. This represents a >15-fold improvement in binding affinity, highlighting the critical impact of the 2-fluorophenyl substitution on target engagement. This enhanced binding translates to functional agonist activity (EC50 = 70 nM) [1].
| Evidence Dimension | Displacement of [5,6-³H]-nicotinic acid from recombinant human HCA2 receptor |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Nicotinic acid (niacin): IC50 = 327 nM |
| Quantified Difference | >15-fold lower IC50 for the target compound, indicating higher affinity |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes; 2-hour incubation measured by microbeta counting. |
Why This Matters
For HCA2-targeted research, this compound provides a >15-fold more potent tool than nicotinic acid itself, enabling studies at lower, more physiologically relevant concentrations and serving as a superior starting point for lead optimization programs aimed at mitigating the side effects associated with niacin.
- [1] BindingDB. BDBM50268988. Affinity Data for 2-(2-Fluorophenyl)nicotinic acid at the HCA2 receptor. Retrieved April 21, 2026. View Source
- [2] BindingDB. BDBM50022066. Affinity Data for Nicotinic acid at the HCA2 receptor. Retrieved April 21, 2026. View Source
